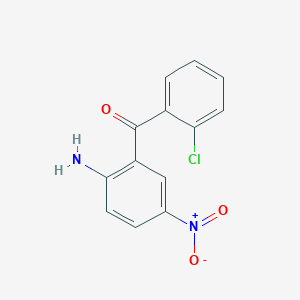

2-Amino-5-nitro-2'-chlorobenzophenone

Beschreibung

Eigenschaften

IUPAC Name |

(2-amino-5-nitrophenyl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3/c14-11-4-2-1-3-9(11)13(17)10-7-8(16(18)19)5-6-12(10)15/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDGBWVSVMLKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173927 | |

| Record name | 2-Amino-2'-chloro-5-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2011-66-7 | |

| Record name | 2-Amino-5-nitro-2′-chlorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2011-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2'-chloro-5-nitrobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002011667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2'-chloro-5-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2'-chloro-5-nitrobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-2'-CHLORO-5-NITROBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RL4AJ2Z1GR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism of 2-Amino-5-nitro-2'-chlorobenzophenone

This guide provides a comprehensive exploration of the synthesis of 2-amino-5-nitro-2'-chlorobenzophenone, a critical intermediate in the pharmaceutical industry, most notably as a precursor for the synthesis of clonazepam, a benzodiazepine medication.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the reaction mechanism, a detailed experimental protocol, and insights into process optimization.

Introduction: Strategic Importance of Regioselective Synthesis

This compound (molecular formula C₁₃H₉ClN₂O₃) is a yellow crystalline powder that serves as a cornerstone for the synthesis of various 7-nitro-1,4-benzodiazepines.[1][3] Its molecular structure, featuring an amino group, a nitro group, and a chloro-substituted phenyl ring, provides the necessary functionalities for subsequent cyclization reactions to form the diazepine ring system.[1]

Historically, the synthesis of this intermediate could be approached by the nitration of 2-amino-2'-chlorobenzophenone. However, this method is fraught with challenges related to regioselectivity, often leading to a mixture of isomeric products that are difficult and costly to separate.[1][4] The preferred and more controlled industrial synthesis, which will be the focus of this guide, involves a Friedel-Crafts acylation. This approach strategically pre-installs the nitro group on the aniline precursor, thereby ensuring the desired substitution pattern and avoiding the formation of isomeric impurities.[1]

The Core Synthesis Mechanism: Friedel-Crafts Acylation

The most prevalent and efficient method for synthesizing this compound is the Friedel-Crafts acylation of p-nitroaniline with o-chlorobenzoyl chloride.[1] This reaction is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃).[1][5]

The causality behind this choice of reaction is rooted in its ability to form a carbon-carbon bond between an aromatic ring and an acyl group, which is precisely what is required to construct the benzophenone core. The overall reaction is as follows:

p-nitroaniline + o-chlorobenzoyl chloride --(Lewis Acid)--> this compound

Mechanistic Breakdown

The reaction proceeds through a classical electrophilic aromatic substitution mechanism. The following steps delineate the process, with a focus on the role of each component.

-

Activation of the Acylating Agent : The Lewis acid catalyst (e.g., ZnCl₂) interacts with the o-chlorobenzoyl chloride. The Lewis acid coordinates to the carbonyl oxygen, polarizing the carbon-oxygen double bond and making the carbonyl carbon significantly more electrophilic. In some instances, this can lead to the formation of a discrete acylium ion.

-

Nucleophilic Attack : The p-nitroaniline, specifically the aromatic ring, acts as the nucleophile. The amino group is a strong activating group, directing the electrophilic attack to the ortho and para positions. Since the para position is blocked by the nitro group, the acylation occurs at the ortho position to the amino group. The electron-rich aromatic ring attacks the highly electrophilic carbonyl carbon of the activated acyl chloride complex.

-

Rearomatization : The attack on the aromatic ring transiently disrupts its aromaticity, forming a positively charged intermediate known as a sigma complex or arenium ion. A base (which can be a weakly basic species in the reaction mixture) abstracts a proton from the carbon atom bearing the new acyl group, leading to the restoration of the aromatic ring.

-

Catalyst Regeneration : The final step involves the liberation of the product from the Lewis acid, thereby regenerating the catalyst to participate in further reaction cycles.

Visualization of the Synthesis Mechanism

The following diagram illustrates the key steps of the Friedel-Crafts acylation for the synthesis of this compound.

Caption: Friedel-Crafts acylation mechanism for this compound synthesis.

Experimental Protocol: A Validated Approach

The following protocol is a synthesis of methodologies reported in the literature, designed to be a self-validating system through careful control of reaction parameters.[1][4]

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |

| p-Nitroaniline | 138.12 | 1.0 | Starting material |

| o-Chlorobenzoyl chloride | 175.01 | 1.05 | Acylating agent |

| Anhydrous Zinc Chloride (ZnCl₂) | 136.30 | 1.5 | Lewis acid catalyst, must be anhydrous |

| Toluene | 92.14 | - | Solvent, must be anhydrous |

| Hydrochloric Acid (aq.) | 36.46 | - | For work-up |

| Water | 18.02 | - | For work-up and washing |

| Ethanol | 46.07 | - | Recrystallization solvent |

Step-by-Step Procedure

-

Reactor Setup : In a multi-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser connected to a gas scrubber, add o-chlorobenzoyl chloride and anhydrous zinc chloride.

-

Initial Heating : Begin stirring and heat the mixture to an internal temperature of 130-140°C. It is crucial that the zinc chloride is anhydrous; moisture can deactivate the catalyst and hydrolyze the acyl chloride.[6]

-

Substrate Addition : Once the temperature is stable, add p-nitroaniline in small portions over approximately 30 minutes. This controlled addition is critical to manage the exothermicity of the reaction.[1]

-

Reaction Maintenance : After the addition is complete, maintain the reaction mixture at a higher temperature, typically around 200-205°C, for about 1 hour to ensure the reaction goes to completion.[1]

-

Reaction Quenching and Work-up :

-

Cool the reaction mixture to about 100°C.

-

Carefully add toluene to the reaction mixture, followed by the slow addition of water, while maintaining the temperature to prevent solidification.

-

Add a sufficient amount of hydrochloric acid to dissolve any remaining zinc salts.

-

Heat the mixture to boiling and then transfer it to a separatory funnel. Separate the hot toluene layer.

-

Wash the organic layer with hot water multiple times to remove impurities.[4]

-

-

Product Isolation and Purification :

-

Distill the toluene under reduced pressure to reduce the volume.

-

Cool the concentrated solution to allow the product to crystallize.

-

Filter the yellow crystalline solid and wash it with cold toluene.

-

For further purification, recrystallize the crude product from ethanol to yield pure this compound.[1]

-

-

Drying : Dry the final product in a vacuum oven at 60-80°C. The expected melting point is in the range of 118-121°C.[4][7]

Trustworthiness and Process Control: Mitigating Side Reactions

The reliability of this synthesis hinges on strict control over reaction conditions to minimize potential side reactions.

-

Anhydrous Conditions : The presence of water is detrimental. It can hydrolyze the o-chlorobenzoyl chloride to o-chlorobenzoic acid and the zinc chloride catalyst, rendering them inactive. Using low-temperature dehydrated zinc chloride has been shown to improve yield and purity.[6]

-

Temperature Control : While high temperatures are needed to drive the reaction to completion, excessive temperatures can lead to charring and the formation of by-products. The gradual addition of p-nitroaniline helps to control the initial exothermic phase.[1]

-

Stoichiometry : A slight excess of the acylating agent is often used to ensure complete conversion of the p-nitroaniline. However, a large excess should be avoided to simplify purification.

Conclusion

The Friedel-Crafts acylation of p-nitroaniline with o-chlorobenzoyl chloride stands as an authoritative and reliable method for the synthesis of this compound. Its primary advantage lies in the regioselective introduction of the acyl group, which circumvents the problematic isomeric mixtures produced by older nitration routes.[1] By understanding the underlying mechanism and meticulously controlling the experimental parameters as outlined in this guide, researchers and drug development professionals can consistently and efficiently produce this vital pharmaceutical intermediate.

References

- 1. This compound | 2011-66-7 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Reaction of p-Nitroaniline with o-Chlorobenzoyl Chloride: A Case Study in Aromatic Reactivity

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reaction between p-nitroaniline and o-chlorobenzoyl chloride, a topic that serves as an exemplary case study in the principles of electrophilic aromatic substitution and nucleophilic chemistry. While nominally framed as a Friedel-Crafts acylation, this guide will demonstrate through mechanistic analysis and empirical evidence that direct C-acylation of the p-nitroaniline ring is synthetically unviable under standard conditions. Instead, the predominant reaction pathway is the N-acylation of the amino group. This document will elucidate the underlying electronic factors governing this reactivity, provide a detailed, field-proven protocol for the synthesis of the resulting N-acylated product, and explore viable, multi-step alternative strategies for achieving C-acylation of the aromatic ring.

Introduction: The Challenge of Acylating a Severely Deactivated Ring

The Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic synthesis, introduces an acyl group onto an aromatic ring via electrophilic aromatic substitution (EAS).[1] The reaction of p-nitroaniline with o-chlorobenzoyl chloride, catalyzed by a Lewis acid such as AlCl₃, presents a classic, albeit challenging, scenario. The p-nitroaniline substrate is characterized by two powerful, electronically opposing substituents: an amino group (-NH₂) and a nitro group (-NO₂). Understanding the interplay of these groups is critical to predicting the reaction's outcome. As this guide will detail, the electronic nature of p-nitroaniline fundamentally precludes a direct Friedel-Crafts C-acylation, redirecting the reaction to a more favorable pathway.

Theoretical Analysis: Why Direct Friedel-Crafts C-Acylation is Unfavorable

The feasibility of a Friedel-Crafts acylation is critically dependent on the nucleophilicity of the aromatic ring. The presence of strong electron-withdrawing groups can render the ring too "electron-poor" to attack the acylium ion electrophile.[2] In the case of p-nitroaniline, the ring is severely deactivated by a confluence of two powerful effects.

2.1. The Deactivating Effect of the Nitro Group

The nitro group (-NO₂) is one of the most potent deactivating groups in electrophilic aromatic substitution. It withdraws electron density from the benzene ring through two mechanisms:

-

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.

-

Resonance Effect: The nitro group can delocalize the ring's π-electrons onto its own oxygen atoms, creating additional resonance structures that place a positive charge on the ring, particularly at the ortho and para positions.[3][4]

This combined electron withdrawal significantly reduces the nucleophilicity of the aromatic ring, making it highly unreactive toward electrophiles.[5]

2.2. The Role of the Amino Group and Lewis Acid Catalyst

While an amino group is typically a strong activating, ortho-, para-directing group due to the donation of its lone pair into the ring by resonance, this is not the case under Friedel-Crafts conditions.[6] The reaction requires a strong Lewis acid catalyst (e.g., AlCl₃). The basic nitrogen atom of the amino group will readily coordinate with the Lewis acid, forming an anilinium-like complex.[2]

This complexation has a profound consequence: the nitrogen atom now bears a formal positive charge, transforming the once-activating amino group into a powerful electron-withdrawing, deactivating group, similar in effect to the nitro group.[7]

2.3. Cumulative Deactivation: A Synthetically Insurmountable Barrier

The simultaneous presence of the deactivating nitro group and the Lewis acid-complexed amino group renders the p-nitroaniline ring exceptionally electron-deficient and therefore inert to electrophilic attack by the acylium ion. Any attempt to force this reaction under standard Friedel-Crafts conditions would likely result in no reaction or decomposition.

Caption: Cumulative deactivating effects on the p-nitroaniline ring.

The Predominant Reaction: N-Acylation to form 2-Chloro-N-(4-nitrophenyl)benzamide

With the electrophilic aromatic substitution pathway blocked, the reaction proceeds via the next most favorable route: nucleophilic attack by the amino group on the electrophilic carbonyl carbon of o-chlorobenzoyl chloride. This is a standard amide formation reaction, often referred to as N-acylation.[8] The lone pair of electrons on the nitrogen of the amino group, while reduced in nucleophilicity by the nitro group, is still sufficiently reactive to attack the highly electrophilic acyl chloride.

3.1. Mechanism of N-Acylation

The reaction proceeds through a nucleophilic acyl substitution mechanism. The amino group of p-nitroaniline attacks the carbonyl carbon of o-chlorobenzoyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide product, 2-Chloro-N-(4-nitrophenyl)benzamide.[9][10] A base, such as pyridine or triethylamine, is often added to neutralize the HCl byproduct.

Caption: Simplified workflow for the N-acylation reaction.

3.2. Experimental Protocol for N-Acylation

This protocol is adapted from established procedures for the acylation of anilines.[9][11][12]

Materials:

-

p-Nitroaniline

-

o-Chlorobenzoyl chloride

-

Anhydrous Pyridine or Triethylamine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve p-nitroaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of o-chlorobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred mixture over 20-30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 2-Chloro-N-(4-nitrophenyl)benzamide.

3.3. Data Presentation

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Purpose |

| p-Nitroaniline | 1.0 | 138.12 | Nucleophilic Substrate |

| o-Chlorobenzoyl chloride | 1.05 | 175.01 | Acylating Agent |

| Pyridine | 1.2 | 79.10 | Base (HCl Scavenger) |

| Dichloromethane | - | 84.93 | Anhydrous Solvent |

| Expected Product | - | 276.68 | 2-Chloro-N-(4-nitrophenyl)benzamide |

Advanced Strategies for Achieving C-Acylation of the p-Nitroaniline Ring System

To synthesize a C-acylated p-nitroaniline derivative, an indirect, multi-step approach is required. The most logical strategy involves protecting and modifying the reactivity of the amino group, performing the Friedel-Crafts acylation on a less deactivated ring, and then introducing the nitro group in a subsequent step.

4.1. The Acetanilide Protection Strategy

A well-established method is to first protect the amino group of aniline as an acetanilide.[13] This has two key benefits:

-

The amide is less basic than the amine and does not readily complex with the Lewis acid catalyst.

-

The acetyl group is still an activating, ortho-, para-directing group, albeit less so than a free amino group.[14]

The synthetic sequence would be:

-

N-Acetylation: React aniline with acetic anhydride to form acetanilide.

-

Friedel-Crafts C-Acylation: React acetanilide with o-chlorobenzoyl chloride and a Lewis acid catalyst. The acylation will occur primarily at the para position due to the steric hindrance of the acetylamino group.

-

Nitration: Nitrate the resulting ketone product using a mixture of nitric and sulfuric acid.

-

Deprotection (Optional): If the free amino group is desired, the acetyl group can be removed by acid or base hydrolysis.[15]

Caption: A multi-step synthetic pathway to achieve C-acylation.

Conclusion

The reaction of p-nitroaniline with o-chlorobenzoyl chloride is a powerful illustration of how substrate electronics dictate reaction outcomes. The severe deactivation of the aromatic ring by the combined effects of the nitro group and the Lewis acid-complexed amino group renders the direct Friedel-Crafts C-acylation synthetically infeasible. The reaction instead defaults to the kinetically and thermodynamically favorable N-acylation of the amino group to form the corresponding benzamide. For drug development and materials science professionals, this case underscores the necessity of a deep mechanistic understanding for predictive synthesis. When C-acylation is the desired outcome, a strategic, multi-step approach involving protection and functional group manipulation, such as the acetanilide route, is essential for success.

References

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. Sciencemadness Discussion Board - Friedel-Crafts acylation of anilides - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. quora.com [quora.com]

- 9. 2-Chloro-N-(4-nitrophenyl)benzamide synthesis - chemicalbook [chemicalbook.com]

- 10. 2-Chloro-N-(4-nitrophenyl)benzamide | 55501-45-6 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. quora.com [quora.com]

- 15. books.rsc.org [books.rsc.org]

Spectroscopic Characterization of 2-Amino-5-nitro-2'-chlorobenzophenone: An In-Depth Technical Guide

Introduction

2-Amino-5-nitro-2'-chlorobenzophenone is a key chemical intermediate, primarily recognized for its role as a precursor in the synthesis of various pharmaceuticals, most notably the 1,4-benzodiazepine class of drugs such as clonazepam.[1][2] Its molecular structure, comprising a substituted benzophenone framework with amino, nitro, and chloro functional groups, gives rise to a unique spectroscopic signature. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights for researchers, scientists, and professionals in drug development and quality control.

The structural integrity and purity of this compound are paramount in pharmaceutical synthesis, as impurities can carry through to the final active pharmaceutical ingredient (API).[2] Therefore, a thorough understanding of its spectroscopic properties is essential for its unambiguous identification and quality assessment. This document details the expected spectral features and provides standardized protocols for data acquisition.

Molecular Structure and Properties:

Figure 1: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals in the aromatic region. The electron-withdrawing nature of the nitro group and the carbonyl group, along with the electron-donating effect of the amino group, significantly influences the chemical shifts of the aromatic protons.

Expected Chemical Shifts (δ) in ppm:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Protons on the nitro-substituted ring | 8.2 - 8.5[2] | d, dd | The proton ortho to the nitro group is expected to be the most downfield. |

| Protons on the chloro-substituted ring | 6.5 - 7.5[2] | m | Complex multiplet due to coupling between the four protons. |

| Amino (-NH₂) protons | Broad singlet | The chemical shift can vary depending on solvent and concentration. |

Interpretation:

-

The protons on the ring containing the nitro group are significantly deshielded and appear at a lower field (higher ppm) due to the strong electron-withdrawing effect of the nitro group.

-

The protons on the 2'-chloro-substituted ring will exhibit a complex splitting pattern due to spin-spin coupling.

-

The amino protons often appear as a broad signal that can exchange with deuterium in D₂O, leading to its disappearance from the spectrum, which can be a useful diagnostic tool.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Chemical Shifts (δ) in ppm:

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Carbonyl (C=O) | 190 - 200 | Typically downfield due to the electronegative oxygen. |

| Carbons in the nitro-substituted ring | 115 - 150 | The carbon bearing the nitro group will be significantly downfield. The carbon bearing the amino group will be upfield. |

| Carbons in the chloro-substituted ring | 125 - 140 | The carbon attached to the chlorine atom will be downfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | ~3300[2] |

| Carbonyl (C=O) | Stretching | ~1670[2] |

| Nitro (NO₂) | Asymmetric Stretching | ~1520[2] |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-Cl | Stretching | 600 - 800 |

Interpretation:

The IR spectrum will clearly show the presence of the key functional groups: the N-H stretch of the primary amine, the strong carbonyl absorption, and the characteristic asymmetric stretch of the nitro group. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations of the entire molecule, which can be used for definitive identification by comparison with a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Mass Spectral Data:

-

Molecular Ion: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 276.[4] A prominent [M+H]⁺ peak at m/z 277 is also observed.[2] The isotopic pattern of the molecular ion will reveal the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

Major Fragment Ions: Based on NIST database information, the following fragment ions are observed: m/z 241, 154, and 139.[4]

Proposed Fragmentation Pathway:

Figure 2: Proposed Fragmentation of this compound

The fragmentation can be initiated by the loss of a chlorine radical, a nitro group, or cleavage of the bond between the carbonyl carbon and the aromatic rings.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

Workflow for Acquiring ¹H and ¹³C NMR Spectra:

Figure 3: Workflow for NMR Data Acquisition and Analysis

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Protocol for ATR-FTIR Analysis:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.

-

Data Acquisition: Collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

-

GC Method:

-

Injector: Split/splitless injector, typically at a temperature of 250-280 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Oven Program: A temperature gradient program is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C), and hold for a few minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Method:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: A mass range of m/z 40-500 is typically sufficient.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) and analyze its mass spectrum.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for a comprehensive structural analysis, ensuring the identity and purity of this critical pharmaceutical intermediate. Adherence to standardized analytical protocols is crucial for obtaining reliable and reproducible data, which is fundamental to quality assurance in drug development and manufacturing.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 2011-66-7 | Benchchem [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | C13H9ClN2O3 | CID 74830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 2011-66-7 | FA17636 [biosynth.com]

- 7. GSRS [precision.fda.gov]

- 8. 2-Amino-5-nitrobenzophenone(1775-95-7) 13C NMR [m.chemicalbook.com]

The Chemical Reactivity of 2-Amino-5-nitro-2'-chlorobenzophenone: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical reactivity of 2-Amino-5-nitro-2'-chlorobenzophenone, a key intermediate in the synthesis of several pharmacologically significant compounds, most notably the 1,4-benzodiazepine class of drugs. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the molecule's synthesis, reactivity, and synthetic applications, grounded in established scientific principles and literature.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a substituted benzophenone that serves as a critical precursor in the pharmaceutical industry.[1][2] Its molecular architecture, featuring an aminobenzoyl core with a nitro group and a chlorinated phenyl ring, provides a versatile platform for the construction of complex heterocyclic systems. The interplay of the electron-donating amino group and the electron-withdrawing nitro and chloro substituents dictates its unique reactivity, making it an indispensable building block for targeted drug synthesis.[1][3] This guide will delve into the fundamental aspects of its chemical behavior, providing a robust framework for its effective utilization in drug discovery and process development.

Synthesis of this compound: A Regioselective Approach

The primary and most efficient method for the synthesis of this compound is through a Friedel-Crafts acylation reaction.[2] This approach offers a high degree of regioselectivity, which is crucial for ensuring the correct isomer is produced for subsequent pharmaceutical synthesis.[2]

The reaction involves the acylation of p-nitroaniline with o-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃).[2][4] The use of p-nitroaniline as the starting material ensures the nitro group is correctly positioned at the 5-position of the resulting aminobenzophenone. This strategy is superior to the nitration of 2-amino-2'-chlorobenzophenone, which would lead to a mixture of isomers that are difficult to separate.[2]

Reaction Mechanism: Friedel-Crafts Acylation

The Lewis acid catalyst activates the o-chlorobenzoyl chloride, making the carbonyl carbon more electrophilic. The amino group of p-nitroaniline then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent loss of a proton and rearomatization yields the desired this compound.

Caption: Mechanism of Friedel-Crafts Acylation.

Spectroscopic and Physicochemical Characterization

Accurate characterization of this compound is paramount for quality control in pharmaceutical manufacturing. The following table summarizes its key physicochemical and spectroscopic properties.

| Property | Value |

| Molecular Formula | C₁₃H₉ClN₂O₃[5] |

| Molecular Weight | 276.68 g/mol [6] |

| Appearance | Yellow crystalline powder[6] |

| Melting Point | 117-121 °C[6] |

| Solubility | Soluble in DMF and DMSO[7] |

| ¹H NMR | Aromatic protons typically appear in the range of δ 6.5-8.5 ppm. |

| ¹³C NMR | Signals for aromatic carbons and the carbonyl carbon are characteristic. |

| IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretch), ~1620 (C=O stretch), ~1520 and ~1340 (NO₂ stretch)[2][8][9] |

| Mass Spectrometry (EI) | m/z 276 (M⁺), with characteristic fragmentation patterns.[5] |

| UV-Vis (λmax) | 228, 353 nm[7] |

Core Chemical Reactivity: A Tale of Two Rings

The reactivity of this compound is governed by the electronic effects of its substituents on the two aromatic rings.

-

The Amino-Nitro Phenyl Ring: This ring is highly polarized. The amino group (-NH₂) is a strong activating group, donating electron density through resonance, making the ortho and para positions more nucleophilic. Conversely, the nitro group (-NO₂) is a strong deactivating group, withdrawing electron density through both induction and resonance, making the ring electron-deficient. The primary site of reactivity on this ring is the nucleophilic amino group.

-

The Chloro-Phenyl Ring: The chlorine atom (-Cl) is a deactivating group due to its inductive electron-withdrawing effect, yet it is an ortho, para-director due to resonance electron donation. This ring is generally less reactive towards electrophilic substitution compared to an unsubstituted benzene ring.

Reactions at the Amino Group: Gateway to Benzodiazepines

The most significant reaction of this compound is the acylation of its amino group, which is the initial step in the synthesis of 1,4-benzodiazepines such as nitrazepam.

Chloroacetylation: The amino group readily reacts with chloroacetyl chloride in a nucleophilic acyl substitution to form 2-(chloroacetamido)-5-nitro-2'-chlorobenzophenone.[1][10] This reaction is typically carried out in an inert solvent like toluene.[1]

Cyclization to the Benzodiazepine Core

The resulting N-chloroacetylated intermediate undergoes an intramolecular cyclization to form the seven-membered diazepine ring. This is often achieved by treatment with a source of ammonia, such as hexamethylenetetramine, in a suitable solvent like ethanol.[10][11] The reaction proceeds via nucleophilic attack of the newly formed amide nitrogen onto the carbon bearing the chlorine atom, followed by ring closure.

Caption: Synthetic pathway to Nitrazepam.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group, providing a handle for further derivatization. This transformation is typically achieved using reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or through catalytic hydrogenation (e.g., H₂/Pd-C).[12][13] The resulting 2,5-diamino-2'-chlorobenzophenone can be used to synthesize other classes of pharmacologically active compounds.

Caption: Reduction of the nitro group.

Experimental Protocols: Synthesis of Nitrazepam

The following is a representative, step-by-step protocol for the synthesis of nitrazepam from this compound, based on established methodologies.[1][10][11]

Step 1: Synthesis of 2-(chloroacetamido)-5-nitro-2'-chlorobenzophenone

Materials:

-

This compound

-

Chloroacetyl chloride

-

Toluene

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

Dissolve this compound in toluene in a round-bottom flask.[1]

-

Slowly add chloroacetyl chloride to the solution with stirring.[1]

-

Heat the reaction mixture to reflux and maintain for 2-3 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature to allow the product to crystallize.[1]

-

Filter the solid product, wash with cold toluene, and dry under vacuum.[1]

Expected Yield: 75-78%[11]

Step 2: Synthesis of Nitrazepam (Cyclization)

Materials:

-

2-(chloroacetamido)-5-nitro-2'-chlorobenzophenone

-

Hexamethylenetetramine

-

Ethanol

-

Ammonium chloride

-

Concentrated sulfuric acid

-

Sodium hydroxide solution

-

Reaction vessel with reflux condenser and stirrer

Procedure:

-

In a reaction vessel, suspend 2-(chloroacetamido)-5-nitro-2'-chlorobenzophenone in ethanol.

-

Add hexamethylenetetramine and a catalytic amount of ammonium chloride.[11]

-

Heat the mixture to reflux and maintain for 8-12 hours.[10]

-

After the reaction is complete, cool the mixture to 20 °C.[11]

-

Carefully add concentrated sulfuric acid to precipitate nitrazepam sulfate.[11]

-

Filter the precipitate and wash with ethanol.[11]

-

Resuspend the solid in water and neutralize with sodium hydroxide solution to a pH of 7.3-7.5 to precipitate nitrazepam.[11]

-

Filter the final product, wash with water, and dry.

Expected Yield: 86-90%[11]

Conclusion

This compound is a cornerstone intermediate in medicinal chemistry, particularly for the synthesis of 1,4-benzodiazepines. A thorough understanding of its synthesis, characterization, and the nuanced reactivity imparted by its functional groups is essential for its efficient and effective use in drug development. The protocols and mechanistic insights provided in this guide are intended to equip researchers and scientists with the foundational knowledge required to leverage the full synthetic potential of this versatile molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 2011-66-7 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof - Google Patents [patents.google.com]

- 5. This compound | C13H9ClN2O3 | CID 74830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Benzophenone, 2-amino-5-chloro- [webbook.nist.gov]

- 9. 2-Amino-5-chlorobenzophenone(719-59-5) IR Spectrum [chemicalbook.com]

- 10. CN1064960C - Method for preparation of nitrazepam - Google Patents [patents.google.com]

- 11. RU2136285C1 - Method of synthesis of drug nitrazepam - 1,3-dihydro-5-phenyl-7-nitro-2h-1,4-benzodiazepine-2-one - Google Patents [patents.google.com]

- 12. reddit.com [reddit.com]

- 13. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

The Serendipitous Precursor: An In-depth Technical Guide to 2-Amino-5-nitro-2'-chlorobenzophenone

This guide provides a comprehensive technical overview of 2-Amino-5-nitro-2'-chlorobenzophenone, a pivotal intermediate in the synthesis of several notable pharmaceutical compounds. We will delve into its discovery, detail its synthesis with field-proven insights, explore its critical role in drug development, and outline the analytical techniques for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

A Fortuitous Discovery: The Genesis of a Precursor

The story of this compound is intrinsically woven into the larger narrative of one of the most significant discoveries in medicinal chemistry: the benzodiazepines. The journey began in the 1950s at the Hoffmann-La Roche laboratories, where chemist Leo Sternbach was tasked with developing a new class of tranquilizers.[1] Sternbach's work involved revisiting a class of compounds he had previously explored, the quinazoline-3-oxides.[2]

In 1955, a serendipitous turn of events led to the identification of the first benzodiazepine, chlordiazepoxide (Librium®).[3] This discovery was not a direct result of a targeted synthesis but rather the fortunate outcome of testing a series of shelved compounds.[3] The synthesis of these novel heterocyclic systems required key intermediates, and it was in this context that the synthesis of various substituted 2-aminobenzophenones, including the nitro- and chloro-substituted variants, became crucial.

While the exact date of the first synthesis of this compound is not widely documented as a standalone discovery, its existence is a direct consequence of the synthetic strategies developed by Sternbach and his team to create the benzodiazepine core structure. Patents filed by Hoffmann-La Roche in the early 1960s detail the synthesis of this and related compounds, underscoring its importance as a purpose-built precursor for a new era of therapeutics.[4]

The Synthesis of a Key Intermediate: A Step-by-Step Protocol

The most common and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of p-nitroaniline with o-chlorobenzoyl chloride.[5] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.

The Underlying Chemistry: Friedel-Crafts Acylation

The Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion from an acyl halide (in this case, o-chlorobenzoyl chloride) using a Lewis acid catalyst, typically aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).[6] This acylium ion then attacks the electron-rich aromatic ring of p-nitroaniline to form the desired benzophenone.

A critical consideration in this specific reaction is the directing effect of the substituents on the p-nitroaniline ring. The amino group (-NH₂) is a powerful activating group and an ortho-, para-director. However, under the acidic conditions of the Friedel-Crafts reaction, the amino group is protonated to form an ammonium ion (-NH₃⁺), which is a deactivating meta-director. To achieve the desired ortho-acylation, the reaction conditions must be carefully controlled. The patent literature reveals that using a milder Lewis acid like zinc chloride and carefully controlling the temperature allows for the successful acylation at the position ortho to the amino group.[4]

Experimental Protocol: Industrial Synthesis

The following protocol is adapted from the process described in U.S. Patent 3,215,737, providing a robust and scalable method for the preparation of this compound.[4]

Materials and Reagents:

-

p-Nitroaniline

-

o-Chlorobenzoyl chloride

-

Anhydrous zinc chloride (ZnCl₂)

-

Toluene

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Step-by-Step Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, a mixture of o-chlorobenzoyl chloride and anhydrous zinc chloride is heated to approximately 140°C.

-

Addition of p-Nitroaniline: p-Nitroaniline is added portion-wise to the heated mixture while maintaining the temperature at 140°C. This controlled addition is crucial to manage the exothermicity of the reaction.

-

Reaction Completion: After the addition is complete, the reaction temperature is raised to 200-205°C and held for one hour to ensure the completion of the acylation.

-

Workup - Acidic Quench: The reaction mixture is then cooled and quenched by the addition of a mixture of water and concentrated hydrochloric acid.

-

Extraction and Washing: The product is extracted into toluene. The toluene layer is then washed sequentially with a warm 3N hydrochloric acid solution and hot water.

-

Basification and Filtration: The toluene solution is treated with a 50% sodium hydroxide solution with vigorous stirring until a pH of 11 is reached. This step neutralizes any remaining acidic components and helps in the removal of certain impurities. The resulting emulsion is filtered.

-

Final Washes and Concentration: The separated hot toluene layer is washed with hot water. The toluene is then removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product is purified by recrystallization from a suitable solvent like toluene to yield a yellow crystalline solid with a melting point of 118-120°C.[4][5]

Causality Behind Experimental Choices

-

Anhydrous Conditions: The use of anhydrous zinc chloride and the overall reaction setup are designed to be free of water. Lewis acids like ZnCl₂ are highly reactive with water, which would deactivate the catalyst and inhibit the reaction.

-

High Temperature: The high reaction temperature is necessary to overcome the activation energy of the reaction, especially given that the aromatic ring of p-nitroaniline is somewhat deactivated by the nitro group.

-

Stepwise Workup: The sequential acidic and basic washes are critical for purifying the product. The initial acid wash removes any unreacted p-nitroaniline and other basic impurities. The subsequent base wash removes acidic byproducts and the zinc salts.

-

Toluene as Solvent: Toluene is a suitable solvent for this reaction as it is relatively non-polar, has a high boiling point to accommodate the reaction temperature, and is a good solvent for the product, facilitating extraction and recrystallization.

A Stepping Stone to Tranquility: The Role in Benzodiazepine Synthesis

This compound is a quintessential precursor in the synthesis of a specific class of benzodiazepines: the 7-nitro-1,4-benzodiazepines.[6] The presence of the nitro group at the 5-position of the benzophenone is strategically important as it becomes the 7-nitro substituent in the final benzodiazepine ring system. This nitro group is a key pharmacophore, contributing to the pharmacological activity of these drugs.[6]

Notable benzodiazepines synthesized from this intermediate include:

-

Clonazepam: An anticonvulsant and anxiolytic agent.[5]

-

Nitrazepam: A hypnotic drug used for the short-term treatment of insomnia.

-

Flunitrazepam: A potent hypnotic agent.

The general synthetic pathway involves the reaction of this compound with an amino acid or its derivative, followed by cyclization to form the seven-membered diazepine ring.

Caption: Synthetic pathway from the precursor to a benzodiazepine.

Characterization and Quality Control: Analytical Techniques

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical manufacturing. A combination of analytical techniques is employed for its comprehensive characterization.

Data Presentation

| Technique | Purpose | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A major peak corresponding to the compound with a specific retention time. Impurities will appear as separate, smaller peaks. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities | A parent ion peak corresponding to the molecular weight of the compound and a characteristic fragmentation pattern. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | ¹H and ¹³C NMR spectra will show characteristic chemical shifts and coupling patterns for the aromatic protons and carbons. |

| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretch of the ketone, and the N-O stretches of the nitro group. |

Experimental Protocols: A Brief Overview

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric or formic acid.

-

Detection: UV detection at a wavelength where the compound has maximum absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Expected signals in the aromatic region (around 6.5-8.5 ppm).

-

¹³C NMR: Expected signals for the carbonyl carbon (around 195 ppm) and the aromatic carbons.

Infrared (IR) Spectroscopy:

-

Sample Preparation: KBr pellet or as a thin film.

-

Expected Peaks:

-

N-H stretching: ~3300-3500 cm⁻¹

-

C=O stretching: ~1640 cm⁻¹

-

N-O stretching (asymmetric and symmetric): ~1520 cm⁻¹ and ~1340 cm⁻¹

-

Conclusion

This compound, born out of the quest for novel tranquilizers, stands as a testament to the often-unpredictable path of scientific discovery. Its robust synthesis via the Friedel-Crafts acylation and its crucial role as a precursor to life-changing medications highlight the importance of fundamental organic chemistry in pharmaceutical development. The analytical techniques outlined in this guide provide the necessary tools for researchers and manufacturers to ensure the quality and consistency of this vital chemical intermediate, paving the way for the continued production of safe and effective medicines.

References

A Technical Guide to the Structural Elucidation of 2-Amino-5-nitro-2'-chlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Gatekeeper Intermediate in Benzodiazepine Synthesis

2-Amino-5-nitro-2'-chlorobenzophenone, with the IUPAC name (2-amino-5-nitrophenyl)-(2-chlorophenyl)methanone, is a yellow crystalline powder that holds a critical position in pharmaceutical manufacturing.[1][2] Its significance lies primarily in its role as a key precursor for the synthesis of several 7-nitro-1,4-benzodiazepines, a class of drugs known for their anxiolytic, anticonvulsant, sedative, and hypnotic properties.[3] Most notably, it is an essential building block for clonazepam and nitrazepam, medications widely used to treat seizure and anxiety disorders.[1][3]

The molecular structure of this intermediate, featuring an amino group, a nitro group, and a chlorine atom strategically placed on its diphenylmethanone framework, dictates the final structure and pharmacological activity of the resulting active pharmaceutical ingredient (API).[4] Therefore, unambiguous confirmation of its structure is not merely an academic exercise but a cornerstone of Good Manufacturing Practices (GMP). Rigorous structural elucidation ensures batch-to-batch consistency, minimizes process-related impurities, and meets the stringent requirements of regulatory bodies.

This guide provides a multi-faceted analytical workflow, grounded in established scientific principles, to achieve definitive structural confirmation of this compound.

Physicochemical Properties: A Snapshot

A foundational understanding of the compound's physical properties is essential before proceeding with analytical testing.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉ClN₂O₃ | [5] |

| Molecular Weight | 276.68 g/mol | [1][5] |

| Appearance | Yellow to light brown crystalline powder | [1][6] |

| Melting Point | 118-121°C | [2][7][8] |

| Solubility | Soluble in DMF, DMSO; slightly soluble in chloroform, methanol; insoluble in water. | [2][6][9] |

| CAS Number | 2011-66-7 | [5] |

The Integrated Analytical Workflow

The definitive structural elucidation of a molecule as critical as this compound relies on the convergence of data from multiple, orthogonal analytical techniques. No single method is sufficient. This integrated approach ensures that every aspect of the molecule's structure, from its elemental composition to the precise spatial arrangement of its atoms, is verified.

Caption: Integrated workflow for the structural elucidation of this compound.

Part 1: Spectroscopic Characterization

Spectroscopy provides the foundational data regarding the molecule's connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~10-20 mg of the purified, dry compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize the compound and avoid obscuring the aromatic proton signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrument Calibration: Ensure the NMR spectrometer (e.g., 400 MHz or higher) is properly calibrated and shimmed to achieve optimal resolution.

-

Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra. 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be run to confirm proton-proton and proton-carbon correlations, respectively.

Data Interpretation and Causality:

The expected NMR data provides a unique fingerprint of the molecule. The electron-withdrawing and donating effects of the substituents (-NO₂, -NH₂, -Cl, -C=O) are key to interpreting the chemical shifts.

| ¹H NMR Data (Predicted in DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~8.3-8.5 | d |

| ~7.9-8.1 | dd |

| ~7.4-7.6 | m |

| ~7.2-7.3 | d |

| ~6.5-6.8 | br s |

| ¹³C NMR Data (Predicted) | |

| Chemical Shift (δ, ppm) | Assignment & Rationale |

| ~194-196 | C=O: The carbonyl carbon, highly deshielded due to the electronegativity of oxygen. |

| ~150-155 | C-2: Carbon attached to the amino group. The nitrogen's donating effect shifts it upfield relative to C-5. |

| ~140-145 | C-5: Carbon attached to the nitro group, significantly deshielded. |

| ~125-140 | Aromatic Carbons: Remaining carbons of both rings, with specific shifts determined by their proximity to substituents. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation:

| Vibrational Frequency (cm⁻¹) | Functional Group | Vibration Type |

| 3300-3500 | -NH₂ (Amino) | N-H Stretch (typically two bands for asymmetric and symmetric) |

| 1640-1660 | -C=O (Ketone) | C=O Stretch |

| 1500-1550 & 1330-1370 | -NO₂ (Nitro) | Asymmetric & Symmetric N-O Stretch |

| ~1600 & ~1475 | Aromatic Ring | C=C Stretch |

| 750-780 | C-Cl (Aryl Chloride) | C-Cl Stretch |

Mass Spectrometry (MS): Confirming Mass and Fragmentation

MS provides the exact molecular weight and offers structural clues through fragmentation analysis.

Experimental Protocol: GC-MS or LC-MS

-

Method Selection: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[1] HPLC is often employed for purity analysis.[1]

-

Ionization: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS are common.

-

Analysis: The mass analyzer (e.g., Quadrupole or Time-of-Flight) separates ions based on their mass-to-charge ratio (m/z).

Data Interpretation:

-

Molecular Ion Peak (M⁺): The spectrum should show a prominent peak at m/z ≈ 276. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z ≈ 278 with an intensity of about one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

-

Key Fragments: Fragmentation patterns can corroborate the structure, with likely cleavages occurring at the carbonyl bridge.

Part 2: Crystallographic Confirmation

While spectroscopy provides compelling evidence, single-crystal X-ray diffraction offers the "gold standard" for unambiguous structural proof.

Single-Crystal X-ray Diffraction

This technique maps the electron density of a crystalline solid, revealing the precise 3D arrangement of every atom and confirming bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol:

-

Crystal Growth: High-quality single crystals must be grown, typically by slow evaporation of a suitable solvent (e.g., ethanol).

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution & Refinement: The diffraction data is used to solve the phase problem and generate an electron density map. The atomic positions are then refined to best fit the experimental data.

Data Interpretation:

The final refined crystal structure provides an unequivocal model of this compound. It will confirm the connectivity of the two phenyl rings through the carbonyl group and the relative positions of the amino, nitro, and chloro substituents.[5][10] The dihedral angles between the two phenyl rings, which are non-planar, can also be precisely determined.[11]

Integrated Analysis and Conclusion

Caption: Logical flow of data integration for final structural confirmation.

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique analytical approach. By combining the insights from NMR, IR, and Mass Spectrometry, a highly confident structural hypothesis is formed. This hypothesis is then unequivocally confirmed through the absolute determination provided by single-crystal X-ray diffraction. This rigorous, self-validating process is indispensable in the pharmaceutical industry to ensure the quality, safety, and efficacy of the final drug products derived from this vital intermediate.

References

- 1. This compound | 2011-66-7 | Benchchem [benchchem.com]

- 2. Cas 2011-66-7,2-Amino-2'-chloro-5-nitro benzophenone | lookchem [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C13H9ClN2O3 | CID 74830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. chembk.com [chembk.com]

- 8. US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof - Google Patents [patents.google.com]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. scihorizon.com [scihorizon.com]

A Technical Guide to the Functional Group Analysis of 2-Amino-5-nitro-2'-chlorobenzophenone: A Key Pharmaceutical Intermediate

Abstract: 2-Amino-5-nitro-2'-chlorobenzophenone is a pivotal chemical intermediate, most notably recognized for its role as a precursor in the synthesis of benzodiazepine-class pharmaceuticals, including the widely used anticonvulsant and anxiolytic agent, clonazepam.[1][2] Its molecular architecture, featuring a strategically substituted benzophenone core, is a study in the interplay of functional group electronics. This guide provides an in-depth analysis of the molecule's key functional groups—the amino, nitro, chloro, and carbonyl moieties—elucidating how their individual properties and synergistic interactions dictate the compound's reactivity, spectroscopic signature, and ultimate utility in drug development. We will explore the rationale behind its preferred synthetic route, detail validated analytical methodologies for its characterization, and present field-proven experimental protocols for researchers, scientists, and drug development professionals.

Section 1: Introduction to a Keystone Intermediate

Chemical Identity and Physicochemical Properties

This compound, systematically named (2-amino-5-nitrophenyl)-(2-chlorophenyl)methanone, is a yellow crystalline powder at standard conditions.[1][3] Its identity is defined by a unique substitution pattern on the benzophenone framework, which is fundamental to its chemical behavior.

| Property | Value | Source(s) |

| IUPAC Name | (2-amino-5-nitrophenyl)-(2-chlorophenyl)methanone | [1][4] |

| CAS Number | 2011-66-7 | [1][3][4][5] |

| Molecular Formula | C₁₃H₉ClN₂O₃ | [1][3][4][5] |

| Molecular Weight | 276.68 g/mol | [1][3] |

| Appearance | Yellow crystalline powder | [1][3][6] |

| Melting Point | 115 - 123 °C | [1][3][7] |

Significance in Pharmaceutical Synthesis

The primary application of this compound is as a key starting material in the multi-step synthesis of clonazepam and other benzodiazepine derivatives.[1][8] The specific arrangement of its functional groups is not accidental; each is required for the sequential chemical transformations that build the final seven-membered diazepine ring. The nitro group, in particular, is critical for the GABAergic activity of the resulting clonazepam molecule.[1] Beyond benzodiazepines, its versatile structure makes it a valuable building block in the synthesis of various other pharmaceutical agents, including anti-inflammatory and analgesic drugs.[3]

Section 2: The Architecture of Reactivity: A Functional Group Deep Dive

The chemical personality of this compound is dominated by the electronic "push-pull" dynamics established by its substituents. This internal electronic tension is the source of its reactivity and is key to its role as a synthetic intermediate.

The Benzophenone Core: The Carbonyl Bridge

The central carbonyl group (C=O) acts as an electrophilic center and a rigid bridge connecting the two phenyl rings. Its electron-withdrawing nature slightly deactivates both aromatic rings. Spectroscopically, it provides the most intense and characteristic absorption band in the infrared (IR) spectrum, making it a crucial marker for structural confirmation.[9]

The Activating Moiety: The 2-Amino Group

Positioned ortho to the carbonyl bridge, the primary amino group (-NH₂) is a strong electron-donating group. It activates its host phenyl ring towards electrophilic attack through resonance, directing subsequent reactions to the ortho and para positions.[10] This nucleophilic character is essential for the cyclization step in benzodiazepine synthesis. However, its basicity and susceptibility to oxidation are important considerations during reaction design.[1]

The Modulating Moiety: The 5-Nitro Group

The nitro group (-NO₂) at the 5-position is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects.[11][12] This deactivates the same phenyl ring that the amino group activates, creating a polarized system. While it directs electrophiles to the meta position, its primary synthetic purpose is to serve as a latent amino group; it is typically reduced in a later synthetic step to form the second nitrogen atom of the diazepine ring.[1][10]

The Halogen Influence: The 2'-Chloro Group

The chlorine atom on the second phenyl ring is an electronegative, electron-withdrawing substituent that also deactivates its ring. However, as a halogen, it acts as an ortho-, para-director for electrophilic aromatic substitution. Its presence is often required for the specific pharmacological profile of the final drug product. It can also serve as a site for nucleophilic substitution under certain conditions.[1]

Electronic Synergy: A "Push-Pull" System

The collective interaction of these groups creates a molecule with distinct electronic domains. The amino group "pushes" electron density into Ring A, while the nitro and carbonyl groups "pull" density away. This intramolecular charge-transfer character influences the molecule's UV-visible absorption properties and governs the regioselectivity of its reactions.[13]

Caption: Conceptual diagram of the push-pull electronic effects.

Section 3: Synthesis and Regioselectivity

The Preferred Pathway: Friedel-Crafts Acylation

The industrial synthesis of this compound is most efficiently and selectively achieved via a Friedel-Crafts acylation reaction.[1] This process involves reacting p-nitroaniline with o-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃).[1][14]

The causality for this choice is rooted in regiochemical control. An alternative route, which involves nitrating 2-amino-2'-chlorobenzophenone, would produce a mixture of unwanted isomeric contaminants.[1] By starting with the nitro group already in the desired position on the aniline precursor, the acylation reaction proceeds with high regioselectivity, ensuring a purer product and simplifying downstream purification. This is a critical consideration for pharmaceutical manufacturing, where impurity profiles are under stringent regulatory scrutiny.[1]

Synthesis Workflow

Caption: General workflow for the synthesis of the target compound.

Section 4: A Multi-Faceted Analytical Approach

A robust analytical strategy is essential to confirm the identity, purity, and stability of this key intermediate. This involves a combination of spectroscopic and chromatographic techniques, each providing complementary information.

Spectroscopic Characterization: Unveiling the Structure

IR spectroscopy is a rapid and powerful tool for confirming the presence of the key functional groups.[15] The spectrum is a molecular fingerprint, with characteristic vibrations indicating the structural integrity of the compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| N-H Stretch (Amino) | 3300 - 3500 (typically two bands) | Confirms the primary amine (-NH₂) group. |

| Aromatic C-H Stretch | 3000 - 3100 | Indicates the presence of the aromatic rings. |

| C=O Stretch (Ketone) | ~1665 | Strong, sharp band confirming the benzophenone carbonyl. Its position is influenced by conjugation and substituents.[9] |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands confirming the phenyl rings. |

| N-O Asymmetric Stretch | 1500 - 1570 | Strong band confirming the nitro (-NO₂) group. |

| N-O Symmetric Stretch | 1300 - 1370 | Strong band also confirming the nitro group. |

| C-Cl Stretch | ~1090 | Confirms the chloro-substituent.[9] |

Note: Exact peak positions can vary based on sample preparation (e.g., KBr pellet, Nujol mull) and instrument calibration.

¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, allowing for unambiguous structural confirmation. The aromatic region of the ¹H NMR spectrum will show a complex pattern of signals for the seven aromatic protons, while the -NH₂ protons will appear as a broad singlet. ¹³C NMR will show distinct signals for all 13 carbon atoms, including the characteristic downfield signal for the carbonyl carbon.[16]

Due to its extended conjugated system and push-pull electronic nature, the compound exhibits strong absorption in the UV-visible region.[17] This property is primarily utilized in UV-based detection for chromatographic techniques like HPLC.

Chromatographic Purity and Quantification

HPLC is the industry-standard method for assessing the purity of this compound.[3] A reversed-phase (RP-HPLC) method is typically employed.

-

Stationary Phase: C18 column.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

-

Detection: UV detection at a wavelength where the analyte shows maximum absorbance. An isocratic method can be used for routine quality control, while a gradient elution method is superior for separating the main component from a wider range of potential impurities (impurity profiling).[18] Purity levels are typically expected to be ≥98-99%.[3]

GC-MS is used as a confirmatory technique to verify the molecular weight (276.68 m/z) and to identify volatile impurities or byproducts from the synthesis.[1] It is also a common method for analyzing benzophenones that are the result of the acid hydrolysis of benzodiazepines in forensic applications.[2][19]

Section 5: Experimental Protocols: A Practical Guide

The following protocols are self-validating systems designed to ensure data integrity.

Protocol for Purity Determination by RP-HPLC

This protocol describes a gradient method suitable for impurity profiling.

-

System Preparation:

-

HPLC System: Quaternary pump, autosampler, column thermostat, UV/Vis or Diode Array Detector (DAD).

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Equilibrate the system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

-

Standard Preparation:

-

Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 0.1 mg/mL stock solution.

-

-

Sample Preparation:

-

Prepare the sample to be tested at the same target concentration (0.1 mg/mL) using the same diluent.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or as optimized).

-

Gradient Program:

-

0-2 min: 50% B

-

2-15 min: 50% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 50% B

-

18.1-25 min: 50% B (re-equilibration)

-

-

-

Analysis and Data Processing:

-

Inject a blank (diluent), followed by the reference standard, and then the sample.

-

Integrate all peaks in the chromatogram.

-

Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Protocol for Structural Confirmation by FT-IR

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry ~1-2 mg of the sample and ~100-200 mg of spectroscopic grade Potassium Bromide (KBr) to remove moisture.

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Background Collection:

-

Ensure the spectrometer's sample compartment is empty.

-

Collect a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Interpretation:

-

Process the resulting spectrum (baseline correction, if necessary).

-

Identify and label the key absorption bands corresponding to the functional groups listed in Table 2.

-

Compare the obtained spectrum to a reference spectrum for final confirmation.

-

Workflow for Analytical Characterization

Caption: A logical workflow for the complete characterization of the compound.

Section 6: Conclusion

This compound is more than a mere precursor; it is a molecule intelligently designed for its synthetic purpose. The strategic placement of its amino, nitro, and chloro functional groups creates a finely tuned system of electronic effects that govern its reactivity and enable its transformation into complex, high-value pharmaceuticals. A thorough understanding of these functional groups, validated through a multi-technique analytical approach combining chromatography and spectroscopy, is paramount for ensuring the quality, safety, and efficacy of the final drug products. This guide has outlined the core principles and practical methodologies required for the comprehensive analysis of this vital chemical intermediate.

Section 7: References

-

BenchChem. (n.d.). This compound | 2011-66-7. Retrieved from --INVALID-LINK--

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from --INVALID-LINK--

-

Biosynth. (n.d.). This compound | 2011-66-7 | FA17636. Retrieved from --INVALID-LINK--

-

Chem-Impex. (n.d.). 2-Amino-2'-chloro-5-nitrobenzophenone. Retrieved from --INVALID-LINK--

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74830, this compound. Retrieved from --INVALID-LINK--

-

Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. Retrieved from --INVALID-LINK--

-

TCI Chemicals. (n.d.). 2-Amino-2'-chloro-5-nitrobenzophenone | 2011-66-7. Retrieved from --INVALID-LINK--

-

ECHEMI. (n.d.). 2-Amino-5-nitro-2′-chlorobenzophenone. Retrieved from --INVALID-LINK--

-

Cayman Chemical. (n.d.). 2-Amino-2'-chloro-5-nitrobenzophenone. Retrieved from --INVALID-LINK--

-